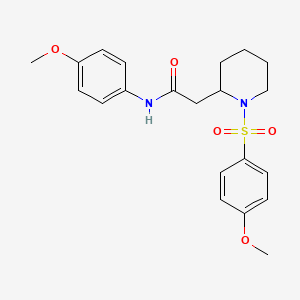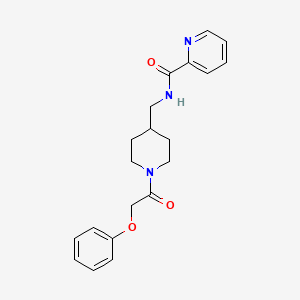
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . A common method involves the cyclization of a linear precursor to form the piperidine ring .Scientific Research Applications
Synthesis and Evaluation of Anti-inflammatory Activity
Research on analogs of ibuprofen, including compounds synthesized from piperidine and related structures, has demonstrated potent anti-inflammatory activity. These compounds were evaluated using the carrageenan-induced rat paw oedema method, showing significant anti-inflammatory effects, especially those with pyrrolidine, phthalimide, and hydrazine structures (Rajasekaran, Sivakumar, & Jayakar, 1999).
Anti-acetylcholinesterase Activity for Antidementia Agents
Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial for treating dementia. One study found that substituting the benzamide with a bulky moiety significantly increased activity, identifying compounds with profound effects on acetylcholine levels in rats, suggesting potential as antidementia agents (Sugimoto et al., 1990).
Muscarinic (M3) Receptor Antagonists
Compounds with structures related to "N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide" have been investigated for their activities as antagonists of the M3 muscarinic receptor. This research could provide insights into the development of new drugs for treating diseases like asthma or COPD (Broadley et al., 2011).
Molecular Interaction with CB1 Cannabinoid Receptor
The antagonist activity against the CB1 cannabinoid receptor has been studied, with certain compounds showing potent and selective antagonism. These findings can contribute to the development of treatments for disorders related to the endocannabinoid system (Shim et al., 2002).
Inhibition of Histidine Decarboxylase
Research on compounds targeting histidine decarboxylase, an enzyme involved in histamine production, could lead to new treatments for allergies and inflammatory diseases. Although some studies showed limited inhibitory activity, the exploration of these compounds adds valuable knowledge to the field (Degraw et al., 1978).
properties
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19(15-26-17-6-2-1-3-7-17)23-12-9-16(10-13-23)14-22-20(25)18-8-4-5-11-21-18/h1-8,11,16H,9-10,12-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGRTWBGDXADDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=N2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2601040.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2601043.png)

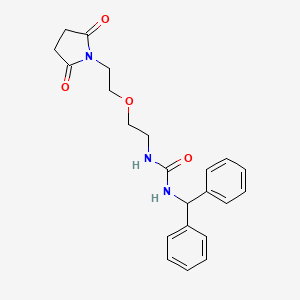
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2601049.png)
![2-Chloro-N-[(2,4-dimethylphenyl)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2601051.png)
![4-[(4-Phenylphenoxy)methyl]benzohydrazide](/img/structure/B2601053.png)
![N-(1-adamantyl)-4-(2-{[(1-adamantylamino)carbothioyl]amino}ethyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2601055.png)
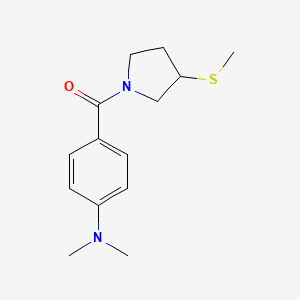
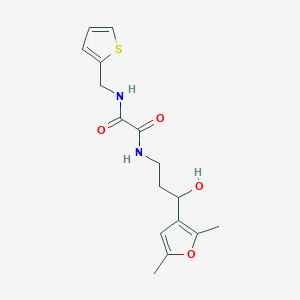
![[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol](/img/structure/B2601059.png)

